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Compound of Interest

Compound Name: Pigment Red 146

Cat. No.: B035983

Pigment Red 146: A Comparative Guide for Food
Packaging Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pigment Red 146 and its alternatives for
use in food packaging materials. The suitability of any colorant for food contact applications is
contingent upon rigorous regulatory approval, which involves in-depth safety assessments,
including migration testing, to ensure consumer safety.

Executive Summary

Pigment Red 146 is a monoazo pigment known for its vibrant bluish-red hue and good overall
fastness properties.[1][2] While it finds application in printing inks for packaging, its suitability
for direct food contact is not established under major regulatory frameworks such as the United
States Food and Drug Administration (FDA) and the European Union (EU). In contrast, other
pigments, such as Pigment Red 254, have explicit clearance for food contact use in these
regions. This guide details the regulatory landscape, compares the physicochemical properties
of Pigment Red 146 with common alternatives, and provides a standardized protocol for
migration testing, a critical measure of a pigment's safety in food packaging.

Comparative Data of Red Pigments
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A clear understanding of the chemical, physical, and performance properties of pigments is

crucial for their appropriate selection in food packaging applications.

Table 1: Chemical and Physical Properties of Pigment Red 146 and Alternatives

Property Pigment Red 146 Pigment Red 170 Pigment Red 254

C.l. Name Pigment Red 146 Pigment Red 170 Pigment Red 254

CAS Number 5280-68-2[3] 2786-76-7 84632-65-5

Chemical Class Monoazo[1] Naphthol AS Diketopyrrolopyrrole
(DPP)

Molecular Formula C33H27CIN4Os[3] C26H22N404 C18H10CI2N202

Molecular Weight 611.04 g/mol [1] 454.47 g/mol 357.20 g/mol

Heat Stability ~200-240°C[2] ~270°C ~300°C

Lightfastness (1-8) 5-8[2] 6-7 8

Oil Absorption 40-50 g/100g [2]

40-50 g/100g

45-55 g/100g

Table 2: Regulatory Status for Food Contact Plastics

US FDA (21 CFR

Pigment
178.3297)

EU (Regulation
(EVU) No 10/2011)

Swiss Ordinance
(SR 817.023.21)

Pigment Red 146 Not explicitly listed

Not on Union List of

authorized substances

Listed in Annex 10 for

printing inks[4]

Pigment Red 170 Not explicitly listed

Not on Union List of

authorized substances

Listed in Annex 10 for

printing inks

) Listed as a permitted
Pigment Red 254
substance

Permitted with a
specific migration limit
(SML) of 0.05 mg/kg

Listed in Annex 10 for

printing inks

Note: The information in Table 2 is based on a review of publicly available regulatory lists. The

absence of a substance from a positive list generally indicates it is not authorized for use in that
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application. The Swiss Ordinance lists substances permitted for use in printing inks on the non-
food-contact surface of food contact materials.[5][6]

Performance and Safety Considerations

The primary safety concern for colorants in food packaging is the potential for migration of the
pigment itself or its impurities into the food, which could pose a health risk.[7][8]

Migration Behavior: There is a significant lack of publicly available, peer-reviewed studies that
specifically measure the migration of Pigment Red 146 from plastic food contact materials.
This data gap is a critical consideration in its risk assessment. For a pigment to be approved for
food contact, comprehensive migration studies under various conditions (e.qg., different food
simulants, temperatures, and contact times) are required to demonstrate that any migration is
below the established safe limits.

Alternatives to Pigment Red 146: Given the regulatory status of Pigment Red 146,
manufacturers and researchers should consider approved alternatives for food packaging
applications.

» Pigment Red 254 (DPP): This high-performance pigment offers excellent heat stability,
lightfastness, and low migration potential. It is widely approved for food contact applications
in the EU and is listed by the FDA.

e Pigment Red 170: While not on the EU's Union list for plastics, it is used in some food
packaging ink applications. Its suitability for direct food contact would require a full regulatory
submission and safety evaluation.

» ron Oxides (e.g., Pigment Red 101): These inorganic pigments are generally considered
safe and have broad regulatory approval for food contact use. They offer excellent stability
but may not provide the same color vibrancy as organic pigments.

Experimental Protocol: Specific Migration Testing

The following is a detailed methodology for conducting a specific migration test for a colorant
from a plastic material, based on established European standards (e.g., EN 1186 and EN
13130).[9][10][11]
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Objective: To quantify the migration of a specific pigment or its degradation products from a
plastic sample into food simulants under defined conditions.

Materials:

» Plastic plagues or films containing a known concentration of the pigment under investigation.

e Food simulants as specified in Regulation (EU) No 10/2011 (e.g., 10% ethanol for agueous
foods, 3% acetic acid for acidic foods, and 50% ethanol or olive oil for fatty foods).

o Migration cells or glass containers for immersion testing.

 Incubator or oven capable of maintaining the specified test temperature with +2°C accuracy.

e Analytical instrumentation appropriate for the analyte (e.g., High-Performance Liquid
Chromatography with UV-Vis or Mass Spectrometry detection (HPLC-UV/MS) or Gas
Chromatography-Mass Spectrometry (GC-MS)).

» Certified reference standards of the target analytes.

Procedure:

o Sample Preparation: Cut the pigmented plastic into test specimens of a defined surface
area. Clean the specimens to remove any surface contamination.

o Test Setup: Place the test specimen in a migration cell or immerse it in a known volume of
the selected food simulant in a glass container. The surface area to volume ratio should be
standardized, typically 6 dm2 per 1 kg of food simulant.

o Exposure: Place the test setups in an incubator at a specified temperature and for a defined
duration. These conditions are chosen to represent the intended use of the packaging
material (e.g., 10 days at 40°C for long-term storage at room temperature).[12]

o Sample Collection: After the exposure period, remove the plastic specimen and collect the
food simulant for analysis.

e Analytical Quantification:
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o Develop and validate an analytical method for the quantification of the target migrant(s) in
the food simulant. This includes establishing linearity, limit of detection (LOD), limit of
guantification (LOQ), accuracy, and precision.

o Analyze the collected food simulant samples using the validated method.

o Calculation of Migration: Calculate the specific migration (M) in mg of substance per kg of
food simulant using the following formula: M = (C * V) / (A* 1000) * 6 Where:

o C = Concentration of the migrant in the food simulant (mg/L)

o V = Volume of the food simulant (L)

o A= Surface area of the plastic specimen in contact with the food simulant (dm?)

o The factor of 6 is used to normalize the result to the standard surface area to volume ratio.

o Compliance Evaluation: Compare the calculated migration value with the specific migration
limit (SML) set by the relevant regulations.

Logical Workflow for Pigment Suitability
Assessment

The following diagram illustrates the decision-making process for validating a pigment for food
packaging applications.
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Caption: Workflow for assessing pigment suitability.

Conclusion

Based on current publicly available regulatory information, Pigment Red 146 is not explicitly
approved for direct food contact applications in the United States and the European Union. Its
inclusion in the Swiss Ordinance for printing inks suggests a potential for use on the non-food
contact side of packaging, but this does not equate to approval for direct contact with food. For
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applications requiring direct food contact, it is imperative to select pigments that are explicitly
listed and approved by the relevant regulatory bodies, such as Pigment Red 254. Any
consideration of using a pigment not on a positive list would necessitate a comprehensive
toxicological and migration testing program to support a new food contact notification or petition
to the regulatory authorities. The absence of migration data for Pigment Red 146 in the
scientific literature further underscores the need for caution and the preference for well-
established, approved alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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